molecular formula C5H6Cl3NO4 B8648322 Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]- CAS No. 57200-44-9

Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]-

Cat. No. B8648322
M. Wt: 250.5 g/mol
InChI Key: IMRSJFVOSKBAHD-UHFFFAOYSA-N
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Patent
US04086423

Procedure details

2,2,2-Trichloroethyl chloroformate (23,30 g, 0.11 mole) and 4N NaOH (30 ml, 0.12 mole) are added alternately in about 5 equal portions over a period of 30 minutes to an ice-cold, vigorously stirring solution of glycine (7.51 g, 0.1 mole) in 4N NaOH (25 ml). Upon completion of the reaction, the solution is extracted with ether, and the aqueous portion is slurried with EtOAc and acidified in the cold to pH 2.5 with 6N HCl. The EtOAc solution is separated, washed with H2O, dried over MgSO4, filtered, and evaporated in vacuo to give N-(2,2,2-trichloroethyloxycarbonyl)-glycine.
Quantity
0.11 mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]([Cl:9])([Cl:8])[Cl:7])=[O:3].[NH2:10][CH2:11][C:12]([OH:14])=[O:13]>[OH-].[Na+]>[Cl:7][C:6]([Cl:9])([Cl:8])[CH2:5][O:4][C:2]([NH:10][CH2:11][C:12]([OH:14])=[O:13])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
ClC(=O)OCC(Cl)(Cl)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.51 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with ether
CUSTOM
Type
CUSTOM
Details
The EtOAc solution is separated
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(COC(=O)NCC(=O)O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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